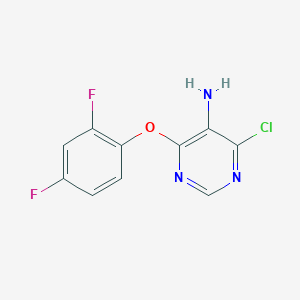![molecular formula C15H15ClN2O2S B2490033 4-(3-クロロベンゾ[b]チオフェン-2-カルボニル)-3,3-ジメチルピペラジン-2-オン CAS No. 941994-62-3](/img/structure/B2490033.png)
4-(3-クロロベンゾ[b]チオフェン-2-カルボニル)-3,3-ジメチルピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic molecule that belongs to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring, a piperazine ring, and a carbonyl group
科学的研究の応用
Chemistry
In chemistry, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs for treating diseases such as cancer and neurological disorders .
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology .
作用機序
Target of Action
Similar compounds have shown inhibitory effects against organisms such asB. subtilis, E. coli, P. vulgaris and S. aureus .
Mode of Action
It’s known that similar compounds interact with their targets through various molecular interactions such as hydrogen bonding and non-covalent hydrophobic interactions .
Biochemical Pathways
It’s known that similar compounds can inhibit the estrogen receptor alpha (era) pathway, which is a primary pathway for breast cancer treatment .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) profile of similar compounds (MFA1-8) has been studied and they showed better pharmacokinetics, drug-likeness, and toxicity profiles than Tamoxifen (TAM), a drug used for estrogen receptor (+) breast cancer .
Result of Action
Similar compounds have shown promising anti-breast cancer activity by inhibiting the era pathway .
Action Environment
It’s known that similar compounds have shown better pharmacokinetics, drug-likeness, and toxicity profiles than tam, suggesting that these novel derivatives could serve as lead compounds to fight breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-1-benzothiophene with thionyl chloride under reflux conditions.
Reaction with 3,3-dimethylpiperazine: The 3-chloro-1-benzothiophene-2-carbonyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the benzothiophene ring.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation and Reduction Products: The carbonyl group can be converted to alcohols or carboxylic acids through reduction or oxidation, respectively.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one stands out due to its unique combination of a benzothiophene ring and a piperazine ring. This structural feature enhances its versatility and potential for various applications in research and industry.
特性
IUPAC Name |
4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-15(2)14(20)17-7-8-18(15)13(19)12-11(16)9-5-3-4-6-10(9)21-12/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQIFFTSLAKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2489963.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2489967.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
![N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide](/img/structure/B2489970.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
![2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline](/img/structure/B2489973.png)
